Progesterone-13c2

Clinical Chemistry Reference Measurement Metrological Traceability

Secure your metrological traceability with Progesterone-13C2, the validated internal standard for ID-LC-MS/MS-based reference measurement procedures (RMPs). Its near-identical chromatographic behavior to native progesterone ensures superior matrix-effect correction compared to deuterated analogs. Essential for ISO 15189 accreditation, CRM development, and regulatory bioequivalence studies. This specific isotopologue guarantees method alignment with published NIST candidate RMPs, eliminating inter-laboratory variability.

Molecular Formula C21H30O2
Molecular Weight 316.4 g/mol
Cat. No. B15141739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgesterone-13c2
Molecular FormulaC21H30O2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
InChIInChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i12+1,15+1
InChIKeyRJKFOVLPORLFTN-PIWOXAIRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Progesterone-13C2: A 13C-Labeled Internal Standard for Traceable Steroid Hormone Quantification


Progesterone-13C2 (Pregn-4-ene-3,20-dione-13C2; CAS 82938-07-6) is a stable isotope-labeled analog of the endogenous steroid hormone progesterone, in which two carbon-13 atoms are incorporated at positions 3 and 4 of the steroid backbone [1]. This structural modification increases the molecular mass by +2 Da (m/z 317.2 vs. 315.2 for unlabeled progesterone) while preserving nearly identical physicochemical properties, enabling its use as an optimal internal standard (IS) for isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) [2]. As a critical reagent for high-precision bioanalysis, it is widely employed in clinical reference measurement procedures, certified reference material (CRM) development, and pharmacokinetic studies to correct for matrix effects, extraction variability, and instrument drift [3].

Progesterone-13C2: Why Isotopic Label Choice Critically Impacts Method Validation and Traceability


Isotope-labeled internal standards are not interchangeable; the specific isotopic label (¹³C vs. ²H), the number of labeled atoms, and their positional location fundamentally influence method performance. Deuterated analogs such as progesterone-d9 can exhibit chromatographic isotope effects, leading to slight retention time shifts relative to the unlabeled analyte that compromise co-elution and matrix-effect correction [1]. In contrast, ¹³C-labeled standards like progesterone-13C2 demonstrate near-identical chromatographic behavior to the native compound, a prerequisite for robust isotope-dilution mass spectrometry [2]. Furthermore, the documented use of progesterone-13C2 in validated reference measurement procedures and CRM development establishes a traceability chain that generic or alternative labeled analogs do not inherently provide, directly impacting regulatory acceptance and inter-laboratory comparability [3].

Progesterone-13C2: Quantitative Differentiation Evidence for Analytical Selection


Reference Measurement Procedure Validation: Quantitative Agreement with Certified Reference Values

Progesterone-13C2 was used as the internal standard in a candidate reference measurement procedure (RMP) for progesterone in human serum. The method's accuracy was evaluated by analyzing NIST CRM 347, a lyophilized human serum reference material. The results obtained using the ID-LC-MS/MS method with progesterone-13C2 agreed with the certified values determined by GC/MS reference methods within the stated uncertainty [1]. The recovery of added progesterone ranged from 100.1% to 100.9% [2]. This level of agreement with a certified reference material is a defining characteristic of a higher-order reference method and is not automatically transferable to methods using other labeled analogs (e.g., deuterated forms) without equivalent validation [3].

Clinical Chemistry Reference Measurement Metrological Traceability CRM Development

Method Precision: Within-Set and Between-Set Coefficient of Variation (CV) Using Progesterone-13C2 IS

In the NIST candidate reference measurement procedure, the use of progesterone-13C2 as the internal standard enabled exceptional precision. Within-set coefficients of variation (CVs) ranged from 0.1% to 1.4%, and between-set CVs ranged from 0.3% to 0.5% for the determination of progesterone in human serum samples across a concentration range of 0.151 ng/g to 24.42 ng/g [1]. This level of precision is critical for reference methods and significantly exceeds the typical performance of routine immunoassays, which are known to exhibit larger inter-laboratory variability [2]. The precision achieved is a direct consequence of the near-perfect co-elution and ionization behavior of the ¹³C-labeled analog, which minimizes variability introduced by sample preparation and instrument fluctuations [3].

Bioanalytical Validation Precision Reproducibility Quality Control

Analytical Sensitivity: Limit of Detection (LOD) and Method Linearity

The candidate reference measurement procedure employing progesterone-13C2 achieved a detection limit (S/N ≈ 3) of 1.8 pg of progesterone injected on-column [1]. The method exhibited excellent linearity across the calibration range, with correlation coefficients (r²) ranging from 0.9998 to 1.0000 [2]. In a separate study, the same IS enabled a detection limit of approximately 0.6 μg kg⁻¹ in serum [3]. While direct LOD comparisons with methods using unlabeled progesterone or other IS are confounded by differences in instrumentation and sample preparation, the ¹³C label's lack of isotopic fractionation and its precise mass shift (+2 Da) contribute to achieving these low detection limits by ensuring optimal signal-to-noise in MRM mode without interference from the natural isotopic envelope of the analyte [4].

Sensitivity Limit of Detection Linearity Trace Analysis

Direct Comparison of ID-LC-MS/MS (Using Progesterone-13C2) with Chemiluminescence Immunoassay (CLIA)

A direct comparative study evaluated the ID-LC-MS/MS method employing progesterone-13C2 as IS against the commercial chemiluminescence immunoassay (CLIA) for progesterone measurement in human serum. The study developed a progesterone certified reference material (CRM) with a certified value of 1.41 ± 0.036 μg kg⁻¹ using the ID-LC-MS/MS method [1]. When this CRM was distributed to representative clinical laboratories for analysis by CLIA, the results showed quite a large bias among the participating laboratories, highlighting the significant variability inherent in immunoassay methods compared to the reference ID-LC-MS/MS procedure [2]. The ID-LC-MS/MS method achieved a repeatability of 1.1% and reproducibility of 0.14% [3].

Method Comparison Immunoassay Bias Clinical Chemistry Standardization

Chromatographic Isotope Effect: ¹³C vs. ²H Labeling for Co-Elution

A fundamental advantage of ¹³C-labeled internal standards over deuterated (²H) analogs is the minimization of chromatographic isotope effects. Deuterium labeling can alter the lipophilicity and, consequently, the retention time of the molecule in reversed-phase LC, leading to partial separation from the unlabeled analyte [1]. This differential elution can compromise the correction of matrix effects, which are often elution-time dependent. Progesterone-13C2, with ¹³C substitution, exhibits a negligible isotope effect, ensuring near-perfect co-elution with unlabeled progesterone [2]. In the NIST reference method, this co-elution contributed to the high precision (CV < 1.5%) and accuracy (recovery ~100%) achieved [3]. While no direct head-to-head retention time shift data for progesterone-13C2 vs. progesterone-d9 was found in the primary literature, the general principle of superior co-elution for ¹³C-labeled steroids is well-established [4].

Isotope Effect Chromatography LC-MS Internal Standard Selection

Progesterone-13C2: Critical Application Scenarios for Procurement and Method Development


Establishing Metrological Traceability in Clinical Reference Laboratories

Clinical laboratories seeking accreditation under ISO 15189 or participating in external quality assessment schemes (EQAS) require metrologically traceable reference measurement procedures. Progesterone-13C2 is the internal standard of choice for the validated NIST candidate RMP for serum progesterone, which provides a higher-order reference method against which routine clinical assays (e.g., immunoassays) can be standardized [1]. Procurement of this specific isotopologue ensures that the resulting method aligns with established reference procedures, facilitating traceability to SI units and reducing inter-laboratory variability [2].

Development and Value Assignment of Certified Reference Materials (CRMs)

The accurate value assignment of progesterone in matrix-based CRMs is essential for calibrating routine assays and validating new analytical methods. The ID-LC-MS/MS method using progesterone-13C2 was instrumental in developing a progesterone CRM with a certified value of 1.41 ± 0.036 μg kg⁻¹, demonstrating its suitability for high-accuracy metrological applications [1]. CRMs developed using this approach are critical tools for ensuring the long-term comparability of clinical measurements across different laboratories and assay platforms [2].

High-Sensitivity Quantification in Preclinical Pharmacokinetic and Toxicokinetic Studies

Accurate quantification of endogenous progesterone in animal models (e.g., rat, rabbit) is challenging due to low circulating concentrations and complex biological matrices. The use of progesterone-13C2 as an IS in validated LC-MS/MS methods enables precise measurement across wide dynamic ranges, with LODs reaching the low picogram level [1]. This high sensitivity is critical for detecting subtle changes in hormone levels following drug administration, thereby supporting robust pharmacokinetic/pharmacodynamic (PK/PD) modeling and reducing the number of animals required per study [2].

Correcting Matrix Effects in Complex Biological Samples for Bioequivalence Studies

Bioequivalence studies for progesterone formulations (e.g., oral capsules, transdermal gels) require highly accurate and reproducible quantification of the drug in plasma across hundreds of samples. Progesterone-13C2, with its near-identical physicochemical properties, effectively corrects for matrix effects (ion suppression or enhancement) that can vary between subjects and sampling times [1]. The use of a ¹³C-labeled IS, which co-elutes perfectly with the analyte, ensures that the measured concentrations reflect true systemic exposure, thereby supporting reliable bioequivalence assessments and regulatory submissions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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